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Compound of Interest

Compound Name:
2-Methoxy-5-

(trifluoromethyl)benzaldehyde

Cat. No.: B115459 Get Quote

An In-depth Technical Guide to 2-Methoxy-5-
(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-Methoxy-5-(trifluoromethyl)benzaldehyde, a key intermediate in the

synthesis of pharmaceuticals and other specialty chemicals. This document consolidates

critical data including physicochemical properties, safety information, and detailed experimental

protocols for its synthesis and purification. Spectroscopic data is presented to aid in the

identification and characterization of this compound.

Chemical Identity and Physical Properties
2-Methoxy-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde containing both a

methoxy and a trifluoromethyl substituent on the benzene ring. These functional groups impart

unique electronic properties that make it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 146539-83-5[1]

IUPAC Name 2-methoxy-5-(trifluoromethyl)benzaldehyde[2]

Molecular Formula C₉H₇F₃O₂[1]

Molecular Weight 204.15 g/mol [1][2]

InChI
InChI=1S/C9H7F3O2/c1-14-8-3-2-

7(9(10,11)12)4-6(8)5-13/h2-5H,1H3

InChIKey WFRURKYDETYZGF-UHFFFAOYSA-N[2]

Canonical SMILES COC1=C(C=C(C=C1)C(F)(F)F)C=O[2]

Table 2: Physical and Chemical Properties

Property Value Source

Physical Form Solid Sigma-Aldrich

Melting Point 85-89 °C abcr Gute Chemie

Density 1.287 g/cm³ BOC Sciences

Topological Polar Surface Area 26.3 Å²[2] Alfa Chemistry[2]

Purity ≥95% Sigma-Aldrich

Storage Temperature 2-8°C, under inert atmosphere Sigma-Aldrich

Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of 2-
Methoxy-5-(trifluoromethyl)benzaldehyde. The following are characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde

proton (highly deshielded, around 9.5-10.5 ppm), the aromatic protons (in the range of 7.0-
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8.0 ppm with splitting patterns dictated by their substitution), and the methoxy group protons

(a singlet around 3.8-4.0 ppm).

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic peak for the carbonyl

carbon of the aldehyde group (typically in the range of 185-195 ppm). The aromatic carbons

will appear between 110-160 ppm, with the carbon bearing the trifluoromethyl group showing

a quartet due to C-F coupling. The methoxy carbon will resonate around 55-60 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Methoxy-5-(trifluoromethyl)benzaldehyde will display characteristic

absorption bands for its functional groups. A strong, sharp peak corresponding to the C=O

stretch of the aldehyde is expected around 1700 cm⁻¹. Aromatic C-H stretching vibrations are

typically observed above 3000 cm⁻¹, while the C-O stretching of the methoxy group will appear

in the region of 1250-1000 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will

result in strong absorptions in the 1350-1100 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak (M⁺) at an m/z corresponding to the

molecular weight of the compound (204.15). Common fragmentation patterns for

benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-

29), leading to the formation of the corresponding benzoyl and phenyl cations, respectively.

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 2-Methoxy-5-
(trifluoromethyl)benzaldehyde is not readily available in the provided search results, a

general synthetic approach can be inferred from procedures for analogous compounds. A

plausible synthetic route would involve the methylation of the corresponding

hydroxybenzaldehyde precursor.

General Synthetic Workflow
A potential synthesis could involve the methylation of 2-hydroxy-5-

(trifluoromethyl)benzaldehyde.
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Starting Material

Reagents

Reaction Workup & Purification Final Product

2-hydroxy-5-(trifluoromethyl)benzaldehyde

Reaction at elevated temperature

Methylating Agent
(e.g., Dimethyl sulfate)

Base
(e.g., K₂CO₃)

Solvent
(e.g., Acetone)

Filtration Solvent Removal Crystallization / Chromatography 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Chemical Reactivity

Product Classes

2-Methoxy-5-(trifluoromethyl)benzaldehyde

Reductive Amination

 R₂NH, NaBH₃CN

Wittig Reaction

 Ph₃P=CHR

Aldol Condensation

 Ketone/Aldehyde, Base

Oxidation

 e.g., KMnO₄

Reduction

 e.g., NaBH₄

Benzylamines Styrenes α,β-Unsaturated Carbonyls Benzoic Acids Benzyl Alcohols
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b115459?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/2-methoxy-5-trifluoromethyl-benzaldehyde-146539-83-5
https://www.alfa-chemistry.com/2-methoxy-5-trifluoromethyl-benzaldehyde-item-289102.htm
https://www.benchchem.com/product/b115459#physical-and-chemical-properties-of-2-methoxy-5-trifluoromethyl-benzaldehyde
https://www.benchchem.com/product/b115459#physical-and-chemical-properties-of-2-methoxy-5-trifluoromethyl-benzaldehyde
https://www.benchchem.com/product/b115459#physical-and-chemical-properties-of-2-methoxy-5-trifluoromethyl-benzaldehyde
https://www.benchchem.com/product/b115459#physical-and-chemical-properties-of-2-methoxy-5-trifluoromethyl-benzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b115459?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

